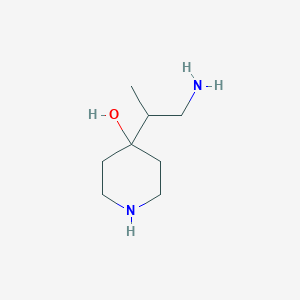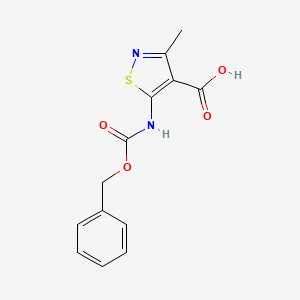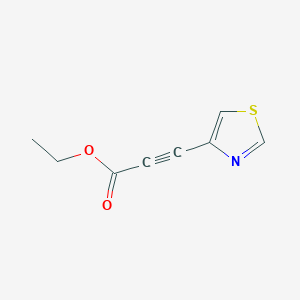![molecular formula C9H12BrNS B13188516 2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole](/img/structure/B13188516.png)
2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole is an organic compound that features a cyclopropyl group, a bromomethyl group, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) in the presence of β-dicarbonyl compounds such as ethyl cyanoacetate or malononitrile . The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazoles.
Aplicaciones Científicas De Investigación
2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The thiazole ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-oxazole
- 2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-imidazole
- 2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-pyrazole
Uniqueness
2-([1-(Bromomethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to oxazole, imidazole, or pyrazole analogs. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H12BrNS |
|---|---|
Peso molecular |
246.17 g/mol |
Nombre IUPAC |
2-[[1-(bromomethyl)cyclopropyl]methyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H12BrNS/c1-7-5-12-8(11-7)4-9(6-10)2-3-9/h5H,2-4,6H2,1H3 |
Clave InChI |
ONLRLJGJHDPRRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)CC2(CC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


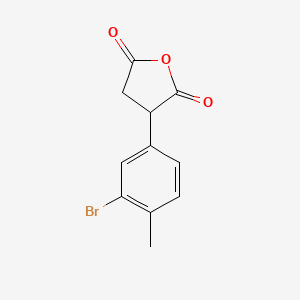



![4-Amino-2-{bicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13188467.png)
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13188470.png)
![2-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13188476.png)


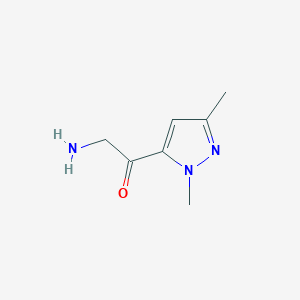
![2-[2-(chlorosulfonyl)-4H,6H,7H-thieno[3,2-c]pyran-4-yl]acetic acid](/img/structure/B13188494.png)
